3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 909092-64-4
Cat. No.: VC21421268
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 909092-64-4 |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17g/mol |
| IUPAC Name | 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O3/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | GOUUZIMECSCUHZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)O |
| Canonical SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid belongs to a class of heterocyclic compounds that incorporate both pyrazole and furan ring systems. The compound features a 1H-pyrazole core with a 5-methyl-2-furyl substituent at position 3 and a carboxylic acid group at position 5. Due to the tautomeric nature of pyrazoles, this compound can also be named as 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid, which appears in some chemical databases and literature .
The chemical structure contains several key functional groups: the pyrazole ring with two nitrogen atoms (one with a mobile hydrogen), the furan ring with an oxygen atom, a methyl group attached to the furan ring, and a carboxylic acid group. These structural features contribute to the compound's chemical behavior, reactivity, and potential biological activities .
Basic Chemical Properties
The basic chemical identifiers and properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid are summarized in Table 1:
| Property | Anhydrous Form | Hydrate Form |
|---|---|---|
| CAS Number | 909092-64-4, 879442-52-1 | 1296274-68-4 |
| Molecular Formula | C9H8N2O3 | C9H10N2O4 |
| Molecular Weight | 192.17 g/mol | 210.19 g/mol |
| IUPAC Name | 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid | 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid hydrate |
| Standard InChI | InChI=1S/C9H8N2O3/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | InChI=1S/C9H8N2O3.H2O/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6;/h2-4H,1H3,(H,10,11)(H,12,13);1H2 |
| SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)O | CC1=CC=C(O1)C2=CC(=NN2)C(=O)O.O |
| PubChem CID | 651228 | 53398938 |
Table 1: Basic chemical properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid
Tautomerism and Nomenclature
The pyrazole ring in this compound exhibits tautomerism, which leads to multiple possible naming conventions. In pyrazole systems, the hydrogen atom can migrate between the two nitrogen atoms, resulting in different tautomeric forms. This tautomerism explains why the compound is referred to as both 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid and 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid in various chemical databases .
This tautomeric behavior is common in pyrazole chemistry and can influence the compound's reactivity, particularly in conditions that may favor one tautomer over another. The position of the hydrogen atom can affect the electronic distribution in the molecule, which in turn impacts its chemical behavior and interactions with other molecules or biological targets .
Physical and Chemical Properties
The physical and chemical properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid determine its behavior in various chemical environments and its potential applications in research and development.
Physical State and Appearance
3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid typically appears as a white to light yellow solid at room temperature. This physical appearance is consistent with related pyrazole carboxylic acid derivatives that generally present as crystalline solids .
Solubility and Stability
While specific solubility data for this exact compound is limited in the available literature, inferences can be made based on its structural features and related compounds. The presence of the carboxylic acid group contributes to its polarity and potential hydrogen bonding capabilities, suggesting solubility in polar solvents. Related pyrazole carboxylic acids show solubility in dimethyl sulfoxide (DMSO) and limited solubility in less polar organic solvents .
For storage, the compound should be kept in a dry, dark place at room temperature, as is recommended for similar heterocyclic compounds containing carboxylic acid groups . The hydrate form indicates the compound's affinity for water, suggesting potential hygroscopic properties.
Comparative Properties
Table 2 compares the properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid with some structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid | C9H8N2O3 | 192.17 | Reference compound | 909092-64-4 |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | 126.11 | Lacks furan substituent | 402-61-9 |
| 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | C9H8N2O3 | 192.17 | N-methylated, non-methylated furan | 108128-39-8 |
| Methyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate | C10H10N2O3 | 206.20 | Methyl ester derivative | 890591-48-7 |
Table 2: Comparison of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid with structurally related compounds
| Synthetic Approach | Key Reagents | Potential Advantages | Challenges |
|---|---|---|---|
| Cyclocondensation | Hydrazine derivatives, 5-methyl-2-furyl acetylenic ketones | Established methodology | Formation of regioisomers |
| 1,3-Dipolar cycloaddition | Ethyl diazoacetate, 5-methyl-2-furyl alkynes | Good yields, straightforward procedure | Requires specific catalysts |
| From furan-pyrazole aldehydes | Furan-pyrazole intermediates, oxidizing agents | Direct access to target | Multiple steps required |
| Pyrazole-carboxylate synthesis | Diazocarbonyl compounds, appropriate alkynes | One-pot procedure possible | Regioselectivity issues |
| Supplier | Product Form | Purity | Available Quantities | Product Status |
|---|---|---|---|---|
| CymitQuimica | Anhydrous (as 5-(5-Methyl-furan-2-yl)-2H-pyrazole-3-carboxylic acid) | 95.0% | 250 mg, 1 g | Available |
| CymitQuimica | Anhydrous (as 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid) | 97% | 100 mg, 250 mg, 1 g | Available |
| CymitQuimica | Anhydrous (as 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid) | Min. 95% | 500 mg to 10 g | Discontinued |
| CymitQuimica | Hydrate | 95.0% | Not specified | Discontinued |
| Sigma-Aldrich | Hydrate | Not specified | Not specified | Listed |
| Vulcanchem | Anhydrous | Not specified | Not specified | Available for research |
Table 4: Commercial availability of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid and its hydrate
Market Trends and Availability
Analytical Characterization
While specific analytical data for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is limited in the provided literature, standard analytical methods used for characterizing similar heterocyclic compounds can be inferred.
Spectroscopic Analysis
Spectroscopic methods are essential for structural confirmation and purity assessment of organic compounds like 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would typically show signals for the methyl group (approximately δ 2.3-2.4 ppm), furan ring protons (approximately δ 6.0-7.5 ppm), pyrazole ring proton (approximately δ 7.5-8.5 ppm), and exchangeable protons from the carboxylic acid and pyrazole NH groups.
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13C NMR would display signals for the carboxylic acid carbon (approximately δ 160-170 ppm), along with characteristic signals for the aromatic and heterocyclic carbons.
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Infrared (IR) Spectroscopy:
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Would exhibit characteristic bands for the carboxylic acid group (O-H stretch around 3000-2500 cm-1, C=O stretch around 1700-1680 cm-1), as well as bands associated with the heterocyclic rings.
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Mass Spectrometry:
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Expected to show a molecular ion peak at m/z 192 for the anhydrous form or 210 for the hydrate, along with characteristic fragmentation patterns.
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Chromatographic Methods
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be employed for purity assessment and identification. These methods allow for the separation of the compound from potential impurities and can be coupled with spectroscopic detection for enhanced characterization.
Structure-Property Relationships
The structural features of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid significantly influence its physical and chemical properties, as well as its potential biological activities.
Effect of Structural Elements
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Pyrazole Ring: The pyrazole core provides a nitrogen-rich heterocyclic system with both hydrogen bond donor and acceptor capabilities. The NH group can participate in hydrogen bonding interactions, affecting solubility and potential binding to biological targets.
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Furan Ring: The oxygen-containing heterocycle contributes to the electronic distribution in the molecule and provides additional hydrogen bond acceptor capability. The 5-methyl substituent on the furan ring enhances lipophilicity and may influence the compound's interaction with hydrophobic binding pockets in biological systems.
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Carboxylic Acid Group: This functional group imparts acidity to the molecule, enables ionization under physiological conditions, and provides opportunities for salt formation, esterification, or amide coupling reactions.
Comparison with Structural Variants
Structural modifications to the core framework can significantly alter the compound's properties:
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N-methylation (as in 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid) eliminates the NH hydrogen bond donor site, potentially reducing aqueous solubility but enhancing membrane permeability .
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Removal of the furan substituent (as in 5-Methyl-1H-pyrazole-3-carboxylic acid) significantly reduces molecular weight and complexity, which may impact binding selectivity and potency in biological systems .
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Esterification of the carboxylic acid (as in Methyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate) neutralizes the acidic functionality, altering solubility profiles and potentially serving as a prodrug approach for improved pharmacokinetics .
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